molecular formula C17H18BrF2NO B15044293 3-bromo-N-(2,4-difluorophenyl)adamantane-1-carboxamide

3-bromo-N-(2,4-difluorophenyl)adamantane-1-carboxamide

Cat. No.: B15044293
M. Wt: 370.2 g/mol
InChI Key: JFPHNTGGZJNCGH-UHFFFAOYSA-N
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Description

3-bromo-N-(2,4-difluorophenyl)adamantane-1-carboxamide is a synthetic compound that belongs to the class of adamantane derivatives Adamantane is a diamondoid hydrocarbon known for its rigid, cage-like structure, which imparts unique physical and chemical properties to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2,4-difluorophenyl)adamantane-1-carboxamide typically involves multiple steps, starting with the functionalization of the adamantane core. One common approach is the bromination of adamantane to introduce the bromine atom at a specific position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.

Next, the introduction of the 2,4-difluorophenyl group can be accomplished through a Friedel-Crafts acylation reaction, where adamantane is reacted with 2,4-difluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The final step involves the formation of the carboxamide group by reacting the intermediate product with an appropriate amine, such as ammonia or a primary amine, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2,4-difluorophenyl)adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to modify the functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, ethanol

    Substitution: NaOH, KOH, acetone

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted adamantane derivatives.

Scientific Research Applications

3-bromo-N-(2,4-difluorophenyl)adamantane-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2,4-difluorophenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s adamantane core provides a rigid scaffold that can interact with biological macromolecules, while the bromine, fluorine, and carboxamide groups contribute to its binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-adamantylamine: An adamantane derivative with an amine group, used in the synthesis of pharmaceuticals and other bioactive compounds.

    2-bromoadamantane: A brominated adamantane derivative with applications in organic synthesis and materials science.

    N-(2,4-difluorophenyl)adamantane-1-carboxamide: A similar compound lacking the bromine atom, used for comparison in structure-activity relationship studies.

Uniqueness

3-bromo-N-(2,4-difluorophenyl)adamantane-1-carboxamide is unique due to the combination of its bromine, fluorine, and carboxamide groups, which impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific and industrial fields.

Properties

Molecular Formula

C17H18BrF2NO

Molecular Weight

370.2 g/mol

IUPAC Name

3-bromo-N-(2,4-difluorophenyl)adamantane-1-carboxamide

InChI

InChI=1S/C17H18BrF2NO/c18-17-7-10-3-11(8-17)6-16(5-10,9-17)15(22)21-14-2-1-12(19)4-13(14)20/h1-2,4,10-11H,3,5-9H2,(H,21,22)

InChI Key

JFPHNTGGZJNCGH-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Br)C(=O)NC4=C(C=C(C=C4)F)F

Origin of Product

United States

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